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Compound of Interest

Compound Name:
Acetamide, N-(1-methylethyl)-N-2-

propenyl-

CAS No.: 3829-78-5

Cat. No.: B1655553

Get Quote

Executive Summary
This Application Note details the step-by-step synthesis of N-isopropyl-N-allylacetamide, a

tertiary amide frequently utilized as a specialized monomer for radical polymerization and a

building block in pharmaceutical intermediate synthesis.

Unlike simple primary amides, the synthesis of this N,N-disubstituted target requires a strategic

approach to manage steric hindrance (isopropyl group) and prevent side reactions

(polyalkylation). This guide prioritizes the Acylation of Secondary Amines route, which offers the

highest regioselectivity and yield compared to direct alkylation of acetamides.
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Property Specification

Target Molecule N-Isopropyl-N-Allylacetamide

CAS Number
Not widely listed; Component CAS: 35000-22-7

(Amine)

Molecular Formula

Molecular Weight 141.21 g/mol

Physical State Colorless to pale yellow oil

Solubility
Soluble in DCM, EtOAc, MeOH; Sparingly

soluble in water

Retrosynthetic Strategy & Logic
To ensure high purity, we avoid the direct alkylation of N-isopropylacetamide, which often leads

to O-alkylation mixtures. Instead, we utilize a convergent synthesis:

Nucleophilic Substitution: Formation of the secondary amine (N-isopropylallylamine).

Acylation: Conversion of the secondary amine to the tertiary amide using Acetyl Chloride.

Why this route?

Regiocontrol: Forming the C-N bond before the carbonyl introduction guarantees the

nitrogen is the attachment point.

Sterics: The isopropyl group is bulky. Introducing the smaller allyl group to isopropylamine (or

vice versa) is kinetically favorable before "locking" the structure with the carbonyl.

Workflow Diagram (DOT)

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1655553?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Isopropylamine

Intermediate:
N-Isopropylallylamine

SN2 Alkylation
(Excess Amine)

Allyl Bromide
(Dropwise, 0°C) Workup:

Acid/Base Wash

Acylation

Acetyl Chloride
+ Et3N (Base)

Target:
N-Isopropyl-N-Allylacetamide

Distillation/Column

Click to download full resolution via product page

Caption: Step-wise conversion of Isopropylamine to the final tertiary amide target.

Safety & Pre-Flight Preparation
Critical Hazards:

Allyl Bromide: Potent lachrymator (tear gas) and alkylating agent. Must be handled in a

functioning fume hood.

Acetyl Chloride: Reacts violently with moisture to release HCl gas. Corrosive.

Isopropylamine: Highly flammable and volatile (bp 33–34 °C).

Equipment List:

3-neck Round Bottom Flask (250 mL & 500 mL)

Pressure-equalizing addition funnel[1]

Inert gas line (Nitrogen or Argon)

Rotary Evaporator[1]

Vacuum Distillation Setup (Short path)

Protocol A: Synthesis of N-Isopropylallylamine
(Intermediate)
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Objective: Synthesize the secondary amine via

substitution. Reaction:

Note: We use a 3:1 excess of isopropylamine. The excess amine acts as a base to scavenge

the HBr generated, preventing the formation of the dialkylated quaternary salt.

Step-by-Step Procedure
Setup: Equip a 500 mL 3-neck flask with a magnetic stir bar, a reflux condenser, and an

addition funnel. Flush with Nitrogen.[2]

Charging: Add Isopropylamine (300 mmol, ~25.5 mL) and Dichloromethane (DCM, 100 mL)

to the flask. Cool the mixture to 0°C using an ice bath.

Addition: Charge the addition funnel with Allyl Bromide (100 mmol, ~8.6 mL) dissolved in 20

mL DCM.

Reaction: Dropwise add the Allyl Bromide solution over 45 minutes. Crucial: Maintain

temperature <5°C to minimize polyalkylation.

Digestion: Once addition is complete, remove the ice bath and allow the mixture to warm to

room temperature (RT). Stir for 4 hours.

Workup:

The reaction will contain a white precipitate (Isopropylamine hydrobromide salt). Filter off

the solid.

Concentrate the filtrate carefully (Isopropylamine is volatile!) or wash the filtrate with 10%

NaOH (50 mL) to liberate any protonated product.

Dry the organic layer over

.

Purification: Distill the crude liquid at atmospheric pressure.

Fraction 1: Excess Isopropylamine (bp ~33°C).
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Fraction 2:N-Isopropylallylamine (Target Intermediate, bp ~108–110°C).

Yield Expectation: 65–75%.

Protocol B: Acylation to N-Isopropyl-N-
Allylacetamide (Target)
Objective: Convert the secondary amine to the tertiary amide. Reaction:

Step-by-Step Procedure
Setup: Flame-dry a 250 mL round-bottom flask. Equip with a stir bar and nitrogen inlet.[1][2]

Solvation: Dissolve N-Isopropylallylamine (50 mmol, from Step A) and Triethylamine (Et3N,

60 mmol, 8.4 mL) in dry DCM (100 mL).

Cooling: Cool the solution to 0°C. The base (Et3N) is critical to neutralize HCl and drive the

reaction to completion.

Acylation: Add Acetyl Chloride (55 mmol, 3.9 mL) dropwise via syringe or addition funnel.

Observation: White smoke (HCl) may form if the system is not sealed; a white precipitate

(Et3N·HCl) will form immediately in the solution.

Completion: Stir at 0°C for 1 hour, then warm to RT and stir for 2 hours. Monitor by TLC

(System: 30% EtOAc in Hexanes). The amine spot (low Rf, stains with Ninhydrin) should

disappear.

Workup (The "Self-Validating" Wash):

Wash 1 (Acidic): Wash organic layer with 1M HCl (50 mL). Reason: Removes unreacted

amine and Et3N.

Wash 2 (Basic): Wash with Saturated

(50 mL). Reason: Removes unreacted Acetyl Chloride (hydrolyzed to acetic acid).

Wash 3: Brine (50 mL).
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Isolation: Dry organics over

, filter, and concentrate under reduced pressure.

Purification:

The residue is likely >95% pure.[3]

For analytical grade: Vacuum distillation (high boiling point) or Flash Column

Chromatography (SiO2, Eluent: 20-40% EtOAc/Hexane).

Characterization & Quality Control
The formation of a tertiary amide often results in Rotamers (restricted rotation around the C-N

bond), which may cause NMR peaks to appear broadened or doubled at room temperature.

Expected 1H NMR Data (CDCl3, 400 MHz)
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Proton
Environment

Chemical Shift
(

)

Multiplicity Integration Notes

Allyl Terminal (

)
5.10 – 5.25 ppm Multiplet 2H

Characteristic

alkene splitting

Allyl Internal (

)
5.75 – 5.90 ppm Multiplet 1H

Allyl Methylene (

)
3.80 – 4.00 ppm Doublet/Broad 2H

May broaden

due to rotamers

Isopropyl

Methine (

)

4.10 – 4.80 ppm Septet/Broad 1H
Shift varies by

rotamer

Acetyl Methyl (

)
2.05 – 2.15 ppm Singlet 3H

Distinct sharp

singlet

Isopropyl

Methyls (

)

1.10 – 1.25 ppm Doublet 6H

Troubleshooting & Expert Insights
Low Yield in Step 1?

Cause: Formation of quaternary ammonium salts (double alkylation).

Fix: Increase the ratio of Isopropylamine to Allyl Bromide to 5:1. The excess amine is

easily recovered by distillation.

Product is Dark/Colored?

Cause: Oxidation of trace amines or polymerization of the allyl group.
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Fix: Add a radical inhibitor (e.g., BHT, 100 ppm) during the concentration step if the

product is intended for storage, although the amide is generally stable.

NMR shows "Impurities"?

Check: Before assuming impurities, heat the NMR tube to 50°C. If the "double" peaks

coalesce into single sharp peaks, they are rotamers, not impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Application Note: Scalable Synthesis of N-
Isopropyl-N-Allylacetamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1655553/docs#technical-application-note-scalable-
synthesis-of-n-isopropyl-n-allylacetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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